
Molybdenum--oxotungsten (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–oxotungsten (1/1) is a compound that combines the elements molybdenum and tungsten, both of which are transition metals. These metals are known for their high melting points and significant roles in various industrial and biological processes. Molybdenum and tungsten are often found in the active sites of enzymes that catalyze redox reactions, making them essential for many biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–oxotungsten (1/1) typically involves the combination of molybdenum and tungsten oxides under controlled conditions. One common method is the thermal evaporation vapor deposition (TEVD) technique, which allows for the formation of core-shell structures with molybdenum at the core and tungsten oxide as the shell . This method is advantageous due to its simplicity and efficiency in producing high-performance materials.
Industrial Production Methods: Industrial production of molybdenum–oxotungsten (1/1) often involves the roasting of molybdenum and tungsten ores to form their respective oxides, followed by a reduction process to obtain the desired compound. The process is typically carried out in large-scale reactors under high temperatures to ensure complete conversion and high yield .
化学反応の分析
Types of Reactions: Molybdenum–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in catalysis and materials science.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–oxotungsten (1/1) include hydrogen sulfide for sulfide precipitation and hydrochloric acid for acid-base reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed: The major products formed from the reactions of molybdenum–oxotungsten (1/1) include various oxides and sulfides, which are used in different industrial applications. For example, the reaction with hydrogen sulfide produces molybdenum disulfide, a compound known for its lubricating properties .
科学的研究の応用
Molybdenum–oxotungsten (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various redox reactions, including the reduction of nitrogen oxides and the oxidation of hydrocarbons . In biology, it plays a crucial role in enzyme systems that are involved in nitrogen fixation and other metabolic processes . In medicine, molybdenum and tungsten compounds are being explored for their potential anticancer properties . Industrially, molybdenum–oxotungsten (1/1) is used in the production of high-performance materials, such as supercapacitors and refractory alloys .
作用機序
The mechanism of action of molybdenum–oxotungsten (1/1) involves its ability to catalyze redox reactions by cycling between different oxidation states. The compound typically operates through a molybdopterin cofactor, which facilitates the transfer of oxygen atoms during the catalytic cycle . This mechanism is crucial for its role in various enzymatic processes and industrial applications.
類似化合物との比較
Molybdenum–oxotungsten (1/1) is unique due to its combination of molybdenum and tungsten, which provides it with distinct properties compared to other similar compounds. Similar compounds include molybdenum trioxide, tungsten trioxide, and mixed-valence compounds such as Mo_nW_(1-n)O_3 . These compounds share some properties with molybdenum–oxotungsten (1/1) but differ in their specific applications and performance characteristics.
Conclusion
Molybdenum–oxotungsten (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to catalyze redox reactions make it an essential component in many scientific and industrial processes.
特性
CAS番号 |
11104-90-8 |
|---|---|
分子式 |
MoOW |
分子量 |
295.79 g/mol |
IUPAC名 |
molybdenum;oxotungsten |
InChI |
InChI=1S/Mo.O.W |
InChIキー |
AWOORJZBKBDNCP-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
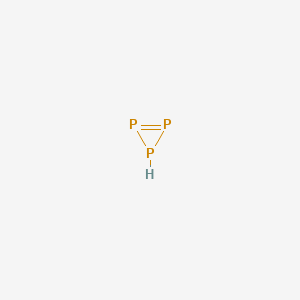
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
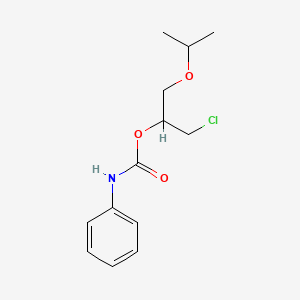
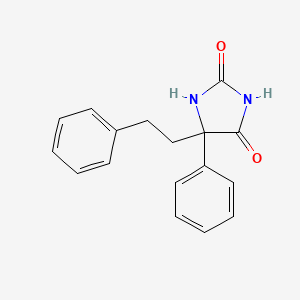
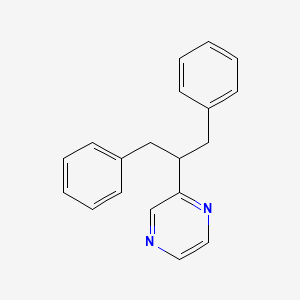

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
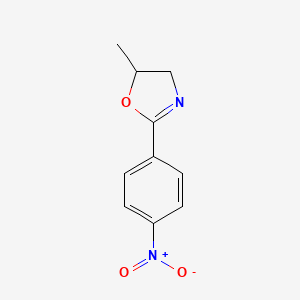
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

